molecular formula C26H16ClF3N2O4 B8709741 2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione

2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione

Cat. No.: B8709741
M. Wt: 512.9 g/mol
InChI Key: PVFIBUYCLALCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a phthalimido group and a trifluoromethylphenoxy group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove specific functional groups or reduce the oxidation state of the molecule.

    Substitution: This is a common reaction for modifying the quinoline core or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core.

Scientific Research Applications

2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phthalimido group and the trifluoromethylphenoxy group distinguishes it from other quinoline derivatives, potentially leading to unique applications and activities.

Properties

Molecular Formula

C26H16ClF3N2O4

Molecular Weight

512.9 g/mol

IUPAC Name

2-[2-chloro-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]isoindole-1,3-dione

InChI

InChI=1S/C26H16ClF3N2O4/c1-13-10-20(27)31-22-18(32-24(33)16-8-3-4-9-17(16)25(32)34)12-19(35-2)23(21(13)22)36-15-7-5-6-14(11-15)26(28,29)30/h3-12H,1-2H3

InChI Key

PVFIBUYCLALCTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2N3C(=O)C4=CC=CC=C4C3=O)OC)OC5=CC=CC(=C5)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

From 6-Methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one Ethanolate (IV): A solution of 6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one ethanolate (1 g, 1.85 mmol) in CHCl3 (10 mL) was treated with POCl3 (1.5 mL, 2.5 g, 16.4 mmol) as described above to give, after recrystallization from EtOH, 0.3 g (32%) of title compound, mp 225°-227° C. Further recrystallization from EtOH raised the mp to 227°-229° C. [mixed mp with material prepared in A) 226°-229° C⟧
Name
6-Methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one Ethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one ethanolate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

From 6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide Ethanolate (III): A solution of 6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide ethanolate (32.7g, 60.5 mmol) in CHCl3 (500 mL) was treated with POCl3 (55 mL, 92 g, 602 mmol) over 15 min. The solution was refluxed 2 hours, cooled, poured onto ice (1500 mL) and the pH was adjusted to 12 with 20% NaOH (700 g). The separated aqueous layer was extracted with CHCl3 (2×200 mL). The extract was washed with H2O (2×200 mL), saturated NaHCO3 (20 mL), dried (MgSO4) and evaporated in vacuo to a white solid. Recrystallization from ethanol gave 23.2 g (75%) of 1st crop title compound, mp 227°-229° C. Further recrystallizations did not change the melting point.
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide Ethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-1-oxide ethanolate
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
700 g
Type
reactant
Reaction Step Two

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